3-[(4-chlorophenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)propanehydrazide
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Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide is a chemical compound with a molecular formula of C20H23ClN2OS It is known for its unique structure, which includes a chlorophenyl group, a sulfanyl linkage, and a piperidinylidene moiety
Preparation Methods
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 3-[(4-chlorophenyl)sulfanyl]propanoic acid. This intermediate is then reacted with hydrazine to form the corresponding hydrazide. The final step involves the condensation of the hydrazide with 1-methylpiperidin-4-one under specific reaction conditions to yield the target compound .
Chemical Reactions Analysis
3-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide include:
3-[(4-chlorophenyl)sulfanyl]propanoic acid: Shares the chlorophenyl and sulfanyl groups but lacks the piperidinylidene moiety.
3-[(4-chlorophenyl)sulfanyl]butanoic acid: Similar structure with an extended carbon chain.
3-(4-chlorophenyl)sulfanyl-N-[(1-methylpiperidin-4-ylidene)amino]propanamide: Contains a similar core structure with variations in functional groups .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(1-methylpiperidin-4-ylidene)amino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3OS/c1-19-9-6-13(7-10-19)17-18-15(20)8-11-21-14-4-2-12(16)3-5-14/h2-5H,6-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHVGCHUCYOJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)CCSC2=CC=C(C=C2)Cl)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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